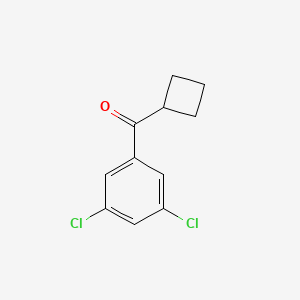

Cyclobutyl 3,5-dichlorophenyl ketone

Description

Significance of Cyclobutane (B1203170) Derivatives in Contemporary Chemical Research

Cyclobutane derivatives, once viewed primarily as curiosities due to their inherent strain, have become increasingly important as building blocks in modern organic synthesis. acs.orgresearchgate.net Their unique stereochemical and electronic properties are leveraged by chemists to construct complex molecular frameworks for applications ranging from pharmaceuticals to advanced materials. nbinno.com The U.S. Food and Drug Administration (FDA) has approved more than ten drugs that incorporate a cyclobutane scaffold, underscoring its value in medicinal chemistry. rsc.org

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain. dalalinstitute.commasterorganicchemistry.com Ideally, sp³-hybridized carbon atoms adopt bond angles of 109.5°, but the geometry of a planar cyclobutane would necessitate 90° angles. To alleviate the torsional strain that would result from all hydrogen atoms being eclipsed in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" conformation. dalalinstitute.commasterorganicchemistry.comlibretexts.org In this non-planar structure, one carbon atom makes an angle of about 25° with the plane of the other three. dalalinstitute.com This puckering reduces the eclipsing interactions between adjacent C-H bonds but slightly decreases the internal C-C-C bond angles to around 88°, which still represents considerable angle strain. libretexts.orgresearchgate.net

This inherent strain, with a total energy of about 26.3 kcal/mol, makes the C-C bonds in cyclobutane weaker than those in linear alkanes, rendering them susceptible to selective cleavage. acs.orgmasterorganicchemistry.com The ring is not static; it undergoes a rapid "ring-flipping" process where the puckered conformation inverts, passing through a higher-energy planar transition state. slideshare.net This conformational dynamic is a key feature that chemists can exploit in synthesis.

The strain energy within cyclobutane rings is a powerful tool for synthetic chemists, enabling a variety of transformations that are not readily accessible with unstrained systems. researchgate.net Cyclobutane derivatives serve as versatile synthetic intermediates for constructing acyclic, carbocyclic, and heterocyclic compounds. acs.org Their predictable and stereoselective ring-opening reactions are particularly valuable. acs.org

The rigid, three-dimensional structure of the cyclobutane scaffold has made it a popular bioisostere, a molecular fragment that can replace another to enhance desired properties in a bioactive molecule. rsc.org It can mimic other common structures like ethane, various aromatic rings, or other cyclic systems. rsc.org Efficient synthetic methods have been developed to create multi-substituted and enantiomerically pure cyclobutane derivatives, often through [2+2] cycloaddition reactions or the contraction of larger rings like pyrrolidines. researchgate.netacs.org These methodologies provide access to complex, sp³-enriched scaffolds that are of great interest in drug discovery. acs.org For instance, research has demonstrated the formal γ-C-H functionalization of cyclobutyl ketones to produce valuable cis-1,3-difunctionalized cyclobutanes, which are emerging as important scaffolds in medicinal chemistry. nih.govnih.gov

Importance of Dichlorophenyl Substituents in Molecular Design

The introduction of chlorine atoms onto a phenyl ring significantly alters its electronic and physical properties, making the dichlorophenyl moiety a valuable component in molecular design, particularly in pharmaceuticals and agrochemicals. nih.govchemrxiv.org Chlorine is an electronegative atom that acts as an electron-withdrawing group via induction, while also being capable of donating electron density through resonance. Its presence can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. chemrxiv.orgslideshare.net

The substitution pattern of the chlorine atoms is crucial. In the case of a 3,5-dichloro substitution, the two chlorine atoms exert a strong, cumulative electron-withdrawing effect on the aromatic ring. This electronic modification can impact the reactivity of adjacent functional groups, such as the ketone in Cyclobutyl 3,5-dichlorophenyl ketone. Compounds containing the dichlorophenyl group are found in a wide array of bioactive molecules, including those with antifungal, anticancer, and pesticidal properties. nih.govnih.govmdpi.com For example, 3,5-dichloroaniline (B42879) is a known metabolite and building block for pesticides like iprodione. nih.gov Similarly, 3,5-dichlorophenol (B58162) is a metabolite of certain pesticides and is used as a research chemical. chemicalbook.com The prevalence of chlorine in FDA-approved drugs highlights its strategic importance in tuning molecular properties for therapeutic benefit. nih.gov

Positioning this compound within Academic Chemical Space

This compound is an organic compound that brings together the distinct features of its two core components. smolecule.comsinfoochem.comsinfoobiotech.com While extensive, specific research on this exact molecule is not widely published in top-tier academic journals, its structure places it firmly within the domain of synthetic and medicinal chemistry research as a potential intermediate or building block.

The synthesis of such a compound can be envisioned through standard organic chemistry reactions, such as the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with cyclobutanecarbonyl chloride. The reactivity of the molecule would be dictated by its functional groups. The ketone's carbonyl group is susceptible to nucleophilic addition, while the dichlorophenyl ring could undergo further electrophilic aromatic substitution, although the deactivating effect of the chlorine atoms and the ketone group would make this challenging. smolecule.com The cyclobutane ring itself could participate in ring-opening reactions under specific conditions. smolecule.com

Given the known biological activities of related compounds, this compound could be investigated as a scaffold for developing new therapeutic agents. smolecule.com For instance, compounds with chlorinated phenyl groups are recognized for their antimicrobial and potential anticancer activities. nih.govsmolecule.com The unique three-dimensional shape and electronic profile conferred by the combination of the cyclobutyl and 3,5-dichlorophenyl groups make it a candidate for creating novel molecular structures with specific biological targets in mind. Recent studies on the functionalization of cyclobutyl aryl ketones demonstrate a clear academic interest in this class of compounds for generating diverse 1,3-difunctionalized cyclobutanes for pharmaceutical applications. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJVHMOCRYJAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642550 | |

| Record name | Cyclobutyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-24-7 | |

| Record name | Cyclobutyl(3,5-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of Cyclobutyl 3,5 Dichlorophenyl Ketone

Chemical Reactions of the Ketone Functional Group

The ketone moiety is a primary site of reactivity in cyclobutyl 3,5-dichlorophenyl ketone, susceptible to a range of transformations that modify the carbonyl group itself or its immediate vicinity.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. masterorganicchemistry.comyoutube.com Nucleophilic addition is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate by converting the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon. masterorganicchemistry.comlibretexts.org The reactivity of the ketone is influenced by both steric and electronic factors. While the cyclobutyl group presents some steric hindrance, the electron-withdrawing nature of the 3,5-dichlorophenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to ketones with electron-donating groups. libretexts.org

A general representation of nucleophilic addition is the reaction with organometallic reagents, such as Grignard reagents (R-MgX), which results in the formation of tertiary alcohols after an acidic workup.

Table 1: Illustrative Nucleophilic Addition with a Grignard Reagent

| Reactant | Reagent | Product |

| This compound | 1. CH₃MgBr (Grignard Reagent)2. H₃O⁺ (Acidic Workup) | 1-(3,5-Dichlorophenyl)-1-cyclobutyl-1-ethanol |

The reaction proceeds via the nucleophilic attack of the carbanion-like alkyl group from the Grignard reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.com

Reduction of the Ketone Motif to Alcohol and Alkane Derivatives

The ketone functional group can be readily reduced to either a secondary alcohol or completely to a methylene (B1212753) (alkane) group, depending on the reducing agent and reaction conditions employed.

Reduction to Secondary Alcohols

The reduction of this compound to the corresponding secondary alcohol, (cyclobutyl)(3,5-dichlorophenyl)methanol, can be efficiently achieved using metal hydride reagents. chemguide.co.uklibretexts.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation. libretexts.orgyoutube.com NaBH₄ is a milder reagent and is often preferred for its selectivity and safer handling, typically used in protic solvents like methanol (B129727) or ethanol. libretexts.org LiAlH₄ is a more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org

Table 2: Reduction of this compound to the Corresponding Alcohol

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | (Cyclobutyl)(3,5-dichlorophenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether (Et₂O), then H₂O | (Cyclobutyl)(3,5-dichlorophenyl)methanol |

Reduction to Alkanes

Complete reduction of the carbonyl group to a methylene group (CH₂) to form 1-cyclobutyl-3,5-dichlorobenzene can be accomplished through methods such as the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by deprotonation with a strong base (like KOH) at high temperatures, which leads to the expulsion of nitrogen gas and formation of the alkane. organic-chemistry.orglibretexts.orgwikipedia.org The Clemmensen reduction employs a zinc-mercury amalgam (Zn(Hg)) in the presence of a strong acid (HCl) to achieve the same transformation. youtube.com Given that the starting material contains a dichlorophenyl ring, the Wolff-Kishner reduction, which is performed under basic conditions, is generally more suitable to avoid potential side reactions on the aromatic ring that can occur under the strongly acidic conditions of the Clemmensen reduction. youtube.com

Knoevenagel Condensation for Alkene Derivative Formation

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of a ketone with an active methylene compound in the presence of a basic catalyst. mychemblog.compsiberg.com Active methylene compounds, such as malononitrile (B47326) or diethyl malonate, possess two electron-withdrawing groups that increase the acidity of the methylene protons. mychemblog.com The reaction typically proceeds via nucleophilic addition of the enolate of the active methylene compound to the ketone, followed by dehydration to yield an α,β-unsaturated product. mychemblog.compsiberg.com For this compound, this reaction would lead to the formation of a new carbon-carbon double bond.

Table 3: Knoevenagel Condensation with Malononitrile

| Reactant | Reagent | Catalyst | Product |

| This compound | Malononitrile | Piperidine (B6355638) | 2-((3,5-Dichlorophenyl)(cyclobutyl)methylene)malononitrile |

The use of a weak base like piperidine is common to facilitate the deprotonation of the active methylene compound without promoting self-condensation of the ketone. mychemblog.com

Baeyer-Villiger Oxidation for Acyl Cyclobutanol (B46151) Synthesis

The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgwikipedia.org The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of the oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with the group better able to stabilize a positive charge migrating preferentially. organic-chemistry.orglibretexts.org The general order of migratory aptitude is tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, there are two potential migration pathways: the migration of the cyclobutyl group or the migration of the 3,5-dichlorophenyl group. Based on the established migratory aptitude, the secondary cyclobutyl group is expected to migrate in preference to the phenyl group, leading to the formation of cyclobutyl 3,5-dichlorobenzoate. However, studies on similar 2-arylcyclobutanones have shown that the aryl group can also migrate, leading to the formation of a γ-lactone. The regioselectivity can be influenced by the specific reagents and catalysts used. nih.gov The formation of an acyl cyclobutanol derivative would involve the migration of the dichlorophenyl group.

Table 4: Potential Products of Baeyer-Villiger Oxidation

| Reagent | Migrating Group | Product |

| m-CPBA | Cyclobutyl | Cyclobutyl 3,5-dichlorobenzoate |

| m-CPBA | 3,5-Dichlorophenyl | 4-(3,5-Dichlorophenyl)oxan-2-one |

Research on 2-arylcyclobutanones has demonstrated that with certain catalytic systems, high regioselectivity for the formation of the γ-lactone can be achieved. nih.gov

Reactions Involving the Dichlorophenyl Ring

The 3,5-dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the chlorine atoms and the carbonyl group.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. minia.edu.eglibretexts.org However, the presence of multiple deactivating groups on the benzene (B151609) ring of this compound makes such reactions challenging. The two chlorine atoms are deactivating but ortho-, para-directing substituents. libretexts.org Conversely, the cyclobutylcarbonyl group is a deactivating, meta-directing group. ualberta.ca

Table 5: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃ / H₂SO₄ | Cyclobutyl (2,4-dichloro-6-nitrophenyl) ketone and Cyclobutyl (4,6-dichloro-2-nitrophenyl) ketone |

| Halogenation | Br₂ / FeBr₃ | Cyclobutyl (2-bromo-3,5-dichlorophenyl) ketone and Cyclobutyl (4-bromo-3,5-dichlorophenyl) ketone |

It is important to note that forcing conditions can also lead to side reactions or decomposition of the starting material.

Ring-Opening Reactions of the Cyclobutyl Moiety

The four-membered ring of cyclobutyl ketones is susceptible to cleavage under various conditions due to its inherent ring strain, which is estimated to be around 26.5 kcal/mol. This strain can be released through reactions that lead to more stable, acyclic, or larger ring systems.

Acid-Catalyzed Ring Opening Mechanisms Leading to Complex Structures

Radical-Clock Reactions and Ring Opening in Cyclobutyl Radicals

The cleavage of the cyclobutane (B1203170) ring can also be initiated by radical species. The cyclobutylcarbinyl radical is a well-known "radical clock," a species that undergoes a predictable unimolecular reaction at a known rate. wikipedia.org This rearrangement involves the opening of the four-membered ring to form the more stable, less strained 4-pentenyl radical. The rate of this ring-opening is a useful tool for determining the rates of other competing radical reactions. wikipedia.orgnumberanalytics.com

For this compound, a radical generated on the cyclobutyl ring would be expected to undergo a similar ring-opening process. The rate constant for the ring opening of the unsubstituted cyclobutylcarbinyl radical has been a subject of detailed study. nih.gov The presence of the 3,5-dichlorophenyl ketone group could influence the stability of the initial radical and the transition state for ring opening, thereby affecting the rate of this process. The kinetics of these reactions are often studied using techniques like EPR spectroscopy to measure the absolute rate constants for the unimolecular rearrangements. wikipedia.org

Interactive Table: Representative Radical Clock Reactions

| Radical Clock System | Rearrangement Product | Typical Rate Constant (s⁻¹) at 25°C |

| Cyclopropylcarbinyl | 3-Butenyl | ~1.3 x 10⁸ |

| Cyclobutylcarbinyl | 4-Pentenyl | ~1.6 x 10⁴ |

| 5-Hexenyl | Cyclopentylmethyl | ~2.3 x 10⁵ |

Note: The rate constants are approximate and can be influenced by substitution and reaction conditions.

Thermolytic and Photolytic Ring Cleavage Considerations

Thermolysis and photolysis provide the energy required to cleave the strained cyclobutane ring. The thermal decomposition of cyclobutyl ketones can lead to a variety of products through different fragmentation pathways. For example, the thermolysis of methyl cyclobutyl ketone has been studied to understand its decomposition pathways.

Photochemical reactions, particularly the Norrish Type I and Type II reactions, are significant for ketones. wikipedia.org

Norrish Type I: This reaction involves the homolytic cleavage of the bond between the carbonyl group and the cyclobutyl ring upon photoexcitation. This generates an acyl radical and a cyclobutyl radical. These radicals can then undergo various secondary reactions, including decarbonylation and recombination.

Norrish Type II: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.org This biradical can then cyclize to form a bicyclic alcohol (the Norrish-Yang reaction) or cleave to form an enol and an alkene. For cyclobutyl aryl ketones, the Norrish-Yang reaction can lead to the formation of bicyclo[1.1.1]pentanol derivatives. A sequential Norrish-Yang cyclization and subsequent C-C bond functionalization has been used for the stereospecific synthesis of cis-γ-functionalized cyclobutyl aryl ketones.

The presence of the 3,5-dichlorophenyl group, with its heavy chlorine atoms, could potentially influence the rates of intersystem crossing and thus the efficiency of these photochemical processes.

Skeletal Rearrangements and Cyclization Mechanisms

Beyond simple ring-opening, this compound can undergo more complex skeletal rearrangements to form different cyclic structures.

Beckmann Rearrangement for Cyclobutane Carboxylic Anilide Formation

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. wikipedia.orgmasterorganicchemistry.com For this compound, this process would begin with the formation of the corresponding ketoxime by reaction with hydroxylamine. islandscholar.ca Treatment of this oxime with an acid catalyst (such as sulfuric acid, polyphosphoric acid, or others) would then induce the rearrangement. wikipedia.org

The mechanism involves protonation of the oxime's hydroxyl group, creating a good leaving group (water). This is followed by the migration of one of the groups attached to the oxime carbon to the nitrogen atom, with the simultaneous departure of the leaving group. In the case of the oxime of this compound, there are two potential migrating groups: the cyclobutyl ring and the 3,5-dichlorophenyl group. The group that is anti-periplanar to the leaving group on the nitrogen will migrate. Due to the electronic nature of the aryl group, it is plausible that the cyclobutyl group would migrate, leading to the formation of N-(3,5-dichlorophenyl)cyclobutanecarboxamide, a cyclobutane carboxylic anilide. This type of transformation has been demonstrated for other aryl cyclobutyl ketones.

Ring Expansion of Cyclobutanones to Larger Ring Systems

The strain in the cyclobutane ring provides a driving force for ring expansion reactions, which can convert cyclobutanones into less-strained five-membered rings (cyclopentanones). A variety of reagents and conditions can effect this transformation. For instance, rhodium-catalyzed ring-expansion of cyclobutenones can produce cyclopentenones. utexas.edu While this specific substrate is a cyclobutanone (B123998), similar principles can apply.

One common method involves the use of diazomethane (B1218177), though this can sometimes lead to mixtures of products. More controlled one-carbon ring expansions have been developed. For example, the reaction of cyclobutanones with α-lithioalkyl aryl sulfoxides or selenoxides can lead to the formation of cyclopentanones. acs.org This reaction proceeds through the formation of an adduct which then undergoes rearrangement. The success and regioselectivity of the ring expansion can be dependent on the substituents on the cyclobutanone. For aryl-substituted cyclobutanones, these methods can provide a route to cyclopentanones with the aryl group attached to the newly formed five-membered ring.

Cycloaddition Reactions in Cyclobutane Derivatives

Cycloaddition reactions are a powerful class of reactions for forming cyclic compounds. In the context of cyclobutane derivatives, these reactions can be broadly categorized into two types: reactions that form the cyclobutane ring itself, and reactions of a pre-existing cyclobutane ring that are directed by its substituents.

Formation of Cyclobutane Rings via [2+2] Cycloaddition

The most common method for synthesizing cyclobutane rings is through the [2+2] photocycloaddition of two olefin-containing molecules. organicreactions.orgresearchgate.net This reaction, often requiring UV irradiation, can be inefficient for acyclic enones (α,β-unsaturated ketones) because they can dissipate energy through non-productive cis-trans isomerization. nih.gov

However, recent advances in photoredox catalysis have enabled efficient intermolecular [2+2] cycloadditions of acyclic enones under visible light. nih.gov In these systems, a photocatalyst, such as a ruthenium(II) complex, absorbs visible light and initiates a single-electron transfer. nih.gov For aryl enones, this process typically involves the formation of an enone radical anion, which then reacts with another alkene to form the cyclobutane ring. nih.govnih.gov This method is highly effective for creating diverse and heavily substituted cyclobutane structures with high diastereoselectivity. nih.gov Given that this compound contains an aryl ketone, its synthesis could potentially be achieved via related photocatalytic pathways.

The table below illustrates a representative photocatalytic intermolecular [2+2] cycloaddition between dissimilar acyclic enones, a reaction class relevant to the synthesis of complex cyclobutane derivatives.

Table 1: Representative Visible-Light-Promoted Intermolecular [2+2] Cycloaddition of Acyclic Enones. nih.gov Reaction Conditions: An enone and an alkene partner irradiated with a 26 W fluorescent bulb in the presence of a Ru(II) photocatalyst.

| Enone Reactant | Alkene Partner | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Chalcone | Ethyl vinyl ether | 1,2-disubstituted cyclobutane | 78 | >20:1 |

| Chalcone | Styrene | 1,2,3-trisubstituted cyclobutane | 84 | >20:1 |

| (E)-1,3-diphenyl-2-buten-1-one | Ethyl vinyl ether | 1,2,3-trisubstituted cyclobutane | 75 | >20:1 |

| (E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | Styrene | 1,2,3-trisubstituted cyclobutane | 81 | >20:1 |

Reactivity of Aryl Ketones on Small Rings: The [3+2] Cycloaddition Analogy

While the cyclobutane ring itself is relatively stable compared to cyclopropane (B1198618), the presence of the aryl ketone functionality in this compound suggests the possibility of unique cycloaddition pathways. Research on the reactivity of a closely related class of compounds, aryl cyclopropyl (B3062369) ketones, offers significant insight. nih.govacs.org These compounds undergo a formal [3+2] cycloaddition with alkenes and alkynes, a process initiated by the one-electron reduction of the aryl ketone. nih.govacs.org

This reaction is accomplished using a dual catalytic system, combining a photocatalyst with a Lewis acid. nih.govnih.gov The proposed mechanism involves the following key steps:

Photoexcitation of the photocatalyst (e.g., Ru(bpy)₃²⁺). nih.gov

Single-electron transfer to the Lewis acid-activated aryl cyclopropyl ketone, forming a ketyl radical anion. nih.govnih.gov

Rapid ring-opening of the strained cyclopropyl ring to form a more stable distonic radical anion. nih.gov

Stepwise radical addition to an alkene partner, followed by back electron transfer, to yield a highly substituted cyclopentane (B165970) product. nih.gov

The efficiency of this reaction is highly dependent on the electronic properties of the aryl ketone. The presence of electron-withdrawing or electron-donating groups on the aryl ring is well-tolerated, allowing for the synthesis of a diverse range of cyclopentane derivatives. nih.gov This suggests that the 3,5-dichloro-substituted phenyl ring in this compound would be a suitable substrate for similar photocatalytic transformations, should the cyclobutane ring prove labile under these conditions.

The table below details the scope of this photocatalytic [3+2] cycloaddition with respect to various substituents on the aryl cyclopropyl ketone.

Table 2: Scope of Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones with an Alkene. nih.gov Reaction Conditions: Aryl cyclopropyl ketone and alkene partner irradiated with a 23 W CFL bulb in the presence of a Ru(II) photocatalyst, a Lewis acid (Gd(OTf)₃), and a chiral ligand.

| Aryl Group on Cyclopropyl Ketone | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Phenyl | Substituted cyclopentane | 85 | 92 |

| 4-Methoxyphenyl | Substituted cyclopentane | 82 | 92 |

| 4-(Trifluoromethyl)phenyl | Substituted cyclopentane | 78 | 91 |

| 4-Chlorophenyl | Substituted cyclopentane | 84 | 92 |

| 2-Naphthyl | Substituted cyclopentane | 80 | 90 |

| 2-Thienyl | Substituted cyclopentane | 75 | 78 |

Computational and Theoretical Investigations

Application of Density Functional Theory (DFT) in Structural and Mechanistic Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For compounds analogous to Cyclobutyl 3,5-dichlorophenyl ketone, DFT calculations, often using functionals like B3LYP with basis sets such as cc-pVDZ, are employed to understand their molecular characteristics. niscpr.res.in

Energetics and Kinetics of Reaction Pathways

A hypothetical reaction pathway for the reduction of the carbonyl group could be analyzed to determine the energy profile, including the energies of the reactant, transition state, and product. This would reveal the kinetic feasibility of such a reaction.

Table 1: Hypothetical DFT-Calculated Energetic Data for a Reaction Pathway of a Related Dichlorophenyl Ketone

| Species | Relative Energy (kcal/mol) |

| Reactant (Ketone + Reagent) | 0.0 |

| Transition State | +15.2 |

| Product (Alcohol) | -8.5 |

Note: This table is illustrative and based on general principles of ketone reduction, as specific data for this compound is not available in the searched literature.

Conformational Analysis and Molecular Geometry

The conformational flexibility of this compound is a key determinant of its reactivity. The puckering of the cyclobutane (B1203170) ring and the rotation around the single bonds connecting the carbonyl group to the phenyl and cyclobutyl rings lead to various possible conformers. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable ground-state geometry.

For a related compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone, DFT calculations were performed to study its various conformers and their minimum energies by scanning the potential energy surface. niscpr.res.in This analysis revealed that the energy differences between conformers can be very small. niscpr.res.in Similarly, studies on dichlorinated carbonyl compounds have highlighted the importance of conformational analysis to understand their spectroscopic properties. researchgate.net For this compound, the orientation of the 3,5-dichlorophenyl group relative to the cyclobutyl ring would be influenced by steric and electronic effects, which can be quantified by DFT. The bond lengths, bond angles, and dihedral angles of the optimized geometry provide a detailed picture of the molecule's three-dimensional structure. For instance, in a related cyclobutyl ketone, the C-C bond lengths in the cyclobutane ring were found to be around 1.57 Å, slightly longer than the typical 1.55 Å due to ring strain and substituent effects. niscpr.res.in

Table 2: Calculated Geometric Parameters for a Representative Dichlorophenyl Ketone Analogue

| Parameter | Value |

| C=O Bond Length | 1.21 Å |

| C-Cl Bond Length | 1.74 Å |

| C-C (Aromatic) Bond Length | 1.39 Å |

| C-C (Cyclobutyl) Bond Length | 1.56 Å |

| C-CO-C Dihedral Angle | 30° |

Ab Initio Calculations for Mechanistic Elucidation

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying reaction mechanisms. For complex reactions, such as the cyclization of α-alkynones, ab initio methods like MP4SDQ/6-31G* and HF/6-31G* have been used to investigate reaction intermediates and transition states, suggesting plausible mechanistic pathways. rsc.org In the context of this compound, ab initio calculations could be employed to study reactions such as the Norrish-Yang cyclization, a photochemical reaction common for ketones, which has been investigated for other cyclobutyl aryl ketones. nih.gov These calculations can provide detailed insights into the electronic changes occurring during the reaction, helping to elucidate the step-by-step mechanism.

Molecular Orbital Theory and Bond Strength Analysis

Molecular Orbital (MO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is likely to have significant contributions from the lone pairs of the carbonyl oxygen and the π-system of the dichlorophenyl ring. The LUMO is expected to be a π* orbital localized on the carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Bond strength analysis, which can be performed using techniques like Natural Bond Orbital (NBO) analysis, provides information about the delocalization of electron density and the strength of various bonds within the molecule. This can help in predicting which bonds are most likely to break or form during a chemical reaction.

Table 3: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are estimations based on typical values for similar aromatic ketones and are for illustrative purposes only.

Cheminformatics and Molecular Modeling in Chemical Design

Cheminformatics and molecular modeling are powerful tools for the design and discovery of new molecules with desired properties. These approaches utilize computational methods to predict the physicochemical and biological properties of compounds.

Prediction of Reactivity Profiles

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of cheminformatics, used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. iosrjournals.orgsemanticscholar.org For a class of ketone derivatives, QSAR studies have been conducted to predict their activity against various targets. researchgate.net These models often use descriptors such as molecular weight, logP, molar refractivity, and electronic parameters.

For this compound, a QSAR model could be developed to predict its reactivity in a specific class of reactions by comparing it to a training set of similar ketones with known reactivity data. This would involve calculating a range of molecular descriptors and using statistical methods to build a predictive model. Such a model could then be used to virtually screen other related compounds for desired reactivity profiles, guiding synthetic efforts.

Theoretical Insights into Stereochemical Control

While specific computational studies on this compound are not extensively documented in publicly available literature, theoretical insights into the stereochemical control of reactions involving aryl cyclobutyl ketones can be drawn from analogous systems. Density Functional Theory (DFT) calculations and other computational methods have been employed to understand the mechanisms that govern the stereoselectivity in the formation and functionalization of cyclobutane rings.

Research into the formal γ-C-H functionalization of cyclobutyl aryl ketones has provided a basis for understanding the preference for cis-stereoisomers in certain synthetic routes. researchgate.netrsc.org One such pathway involves the initial photochemical Norrish-Yang cyclization of the ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This step is crucial as the subsequent palladium-catalyzed C-C bond cleavage and functionalization largely depend on the stereochemistry of this intermediate. nih.gov

Theoretical studies on related systems, such as the palladium-catalyzed C-C activation of bicyclo[1.1.1]pentanyl alcohols, have utilized DFT to investigate the reaction pathways. nih.gov These studies help elucidate the factors influencing the formation of specific cyclobutanone (B123998) derivatives. researchgate.netnih.gov For instance, DFT calculations can model the transition states and intermediates, revealing the thermodynamic and kinetic factors that favor one stereochemical outcome over another.

The Norrish-Yang cyclization itself, a key preliminary step in some syntheses, proceeds through a 1,4-diradical intermediate formed by the abstraction of a γ-hydrogen by the photoexcited ketone. nih.gov The subsequent radical recombination leads to the formation of the cyclobutanol (B46151). The stereochemical outcome of this cyclization is influenced by the conformational preferences of the diradical intermediate. While not specifically modeled for this compound, the principles of stereoelectronic control in such radical cyclizations are a subject of theoretical investigation.

The following table summarizes theoretical insights from related systems that can provide a framework for understanding the stereochemical control in the synthesis of functionalized cyclobutyl ketones.

| Reaction Type | Theoretical Method | Key Insight | Implication for Stereocontrol |

| Pd-catalyzed C-C activation of bicyclo[1.1.1]pentanyl alcohols | Density Functional Theory (DFT) | Investigation of reaction chemodivergence based on additives. researchgate.netnih.gov | Provides a basis for selecting reagents to control the formation of specific cyclobutanone derivatives. |

| Pd-catalyzed oxidation via four-membered palladacycle | Density Functional Theory (DFT) | Formation of the strained four-membered palladacycle is thermodynamically uphill but kinetically feasible. | The high energy of such intermediates can be a determining factor in the stereochemical pathway. |

| Norrish-Yang Cyclization | General Mechanistic Principles | Formation of a 1,4-diradical intermediate followed by cyclization. nih.gov | The stereochemistry is determined by the conformational preferences of the flexible diradical intermediate. |

Academic Research Applications and Structure Activity Studies

Research as Synthetic Intermediates and Building Blocks

The reactivity of the ketone and the specific substitution pattern of the phenyl ring, coupled with the inherent strain of the cyclobutane (B1203170) moiety, provide multiple avenues for synthetic transformations.

Cyclobutyl aryl ketones, such as Cyclobutyl 3,5-dichlorophenyl ketone, are recognized as important precursors for generating intricate molecular architectures that are otherwise challenging to synthesize. nih.gov A primary application is in the stereospecific synthesis of substituted cyclobutanes. Research has demonstrated a robust two-step methodology to convert these readily available ketones into more complex structures. nih.govdocumentsdelivered.com This process typically begins with a Norrish-Yang photocyclization reaction, which transforms the cyclobutyl aryl ketone into a highly strained bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This key intermediate then becomes the substrate for subsequent functionalization, allowing for the precise installation of various chemical groups. researchgate.net The ability to use this ketone as a starting point provides a reliable entry into complex chemical space, which is of significant interest for materials science and drug discovery.

A significant synthetic application of cyclobutyl aryl ketones is the diastereocontrolled synthesis of cis-1,3-difunctionalized cyclobutanes. nih.govresearchgate.net These structures are increasingly sought after in medicinal chemistry. nih.gov The synthesis leverages the bicyclo[1.1.1]pentan-2-ol intermediate derived from the parent ketone. researchgate.net This intermediate undergoes a palladium-catalyzed C–C bond cleavage and subsequent functionalization. nih.govnih.gov This elegant strategy allows for the introduction of a wide array of substituents onto the cyclobutane ring with high stereospecificity, exclusively forming the cis-isomer. nih.gov

The versatility of this method is demonstrated by the successful coupling of various partners, including different aryl, heteroaryl, alkenyl, and alkynyl groups. nih.govnih.gov The benzoyl group of the initial ketone is crucial for enabling this reactivity and can later be converted into other functional groups like amides or esters, further diversifying the accessible molecular structures. nih.govresearchgate.net

Table 1: Examples of Coupling Partners for the Synthesis of cis-1,3-Difunctionalized Cyclobutanes This table is representative of the types of functional groups that can be installed on a cyclobutyl ketone core using the described palladium-catalyzed methodology.

| Coupling Partner Type | Specific Example (Iodide) | Resulting Functional Group |

| Aryl | 4-Iodo-N,N-dimethylaniline | 4-(Dimethylamino)phenyl |

| Aryl | 1-Iodo-4-methoxybenzene | 4-Methoxyphenyl |

| Aryl | 1-Iodo-3-(trifluoromethyl)benzene | 3-(Trifluoromethyl)phenyl |

| Heteroaryl | 3-Iodopyridine | Pyridin-3-yl |

| Heteroaryl | 2-Iodothiophene | Thiophen-2-yl |

| Alkenyl | (E)-(2-Iodovinyl)benzene | (E)-Styryl |

| Alkynyl | (Iodoethynyl)trimethylsilane | (Trimethylsilyl)ethynyl |

Exploration in Medicinal Chemistry Research (Non-Clinical Focus)

The cyclobutane motif is of growing interest in medicinal chemistry due to its unique three-dimensional structure and physicochemical properties. researchgate.netnih.gov this compound and its derivatives serve as foundational structures for exploring these applications.

1,3-Difunctionalized cyclobutanes, synthesized from precursors like this compound, are considered emerging and valuable scaffolds in the design of small-molecule drug candidates. nih.govnih.govresearchgate.net Their rigid, puckered geometry offers a distinct advantage over more flexible aliphatic linkers (e.g., ethyl or propyl groups). nih.gov This conformational restriction can help to pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for a biological target. Furthermore, these cyclobutane systems can serve as non-planar bioisosteres for aromatic rings, a strategy used to improve physicochemical properties such as solubility and metabolic stability while reducing the planarity of a molecule. nih.govnih.gov The dichlorophenyl group itself can be a key pharmacophoric element or a site for further modification to probe interactions within a target's binding pocket.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how molecular structure correlates with biological activity. drugdesign.org The synthetic accessibility of diverse 1,3-difunctionalized cyclobutanes from a common ketone precursor makes this class of compounds ideal for systematic SAR investigations. nih.gov By synthesizing a library of analogues where the substituent at the 3-position of the cyclobutane ring is varied, researchers can quantitatively assess how changes in sterics, electronics, and polarity affect biological endpoints. plos.org The unique puckered structure of the cyclobutane ring itself is a key variable, influencing how the appended functional groups are oriented in three-dimensional space. nih.gov The dichlorophenyl ketone moiety can act as a constant anchor point, allowing for a focused exploration of the SAR of the other parts of the molecule. drugdesign.org

Bioisosterism is a strategy in drug design where one functional group is replaced by another to enhance desired properties without losing biological activity. nih.gov The cyclobutyl group is increasingly used as a bioisostere for other common chemical motifs. nih.govenamine.net For instance, it can serve as a non-planar substitute for aromatic rings or as a constrained analogue of more flexible alkyl chains. uvic.ca A particularly notable application is its use as an analogue for the tert-butyl group. acs.org While the tert-butyl group is often used to provide steric bulk, it can sometimes be a liability for metabolic oxidation. Replacing it with a cyclobutyl or a substituted cyclobutyl group can preserve or even enhance steric hindrance while potentially improving metabolic stability and other pharmacokinetic properties. nih.govacs.org The use of cyclobutane-containing scaffolds helps medicinal chemists to fine-tune properties like lipophilicity, solubility, and receptor binding orientation. uvic.ca

Table 2: Role of the Cyclobutyl Group as a Bioisostere

| Bioisosteric Replacement For | Desired Property Enhancement | Rationale |

| Aromatic Rings | Improved solubility, metabolic stability; reduced planarity | The 3D, saturated nature of the cyclobutane ring disrupts planarity and can prevent unwanted metabolic reactions common to flat aromatic systems. nih.govnih.gov |

| tert-Butyl Group | Improved metabolic stability, altered steric profile | Provides steric bulk similar to a tert-butyl group but with different C-H bond arrangements, potentially blocking metabolic attack. enamine.netacs.org |

| Flexible Alkyl Linkers | Conformational restriction, improved binding affinity | The rigid ring structure reduces the number of possible conformations, lowering the entropic penalty of binding to a target. nih.gov |

| Alkenes | Prevention of cis/trans-isomerization | Locks the geometry of substituents, avoiding potential isomerization under physiological conditions that can lead to loss of activity. nih.gov |

Potential in Enzyme Inhibition Studies (Mechanistic/Discovery)

The unique combination of a flexible cyclobutyl group and a rigid, electron-deficient dichlorophenyl ring in this compound suggests its potential as a modulator of various enzymatic activities. Research into structurally related compounds provides a foundation for exploring its inhibitory capabilities against several key enzymes.

Arginase is a binuclear manganese metalloenzyme that plays a crucial role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. nih.gov Its isoforms, ARG1 and ARG2, are implicated in various pathological conditions, including cardiovascular diseases and cancer, making them attractive therapeutic targets. nih.gov While direct studies on this compound as an arginase inhibitor are not prevalent, research on related structures offers valuable insights. For instance, N-alkylcyclobutylamine derivatives bearing substituted phenyl and biphenyl (B1667301) moieties have demonstrated potent inhibitory activity against human arginase-1 (hARG-1) and arginase-2 (hARG-2). The cyclobutyl motif in these inhibitors is a key structural feature for interaction with the enzyme's active site. Although a patent exists for arginase inhibitors, it does not specifically mention this compound. google.com The presence of the cyclobutyl group in the target compound suggests it could serve as a scaffold for the design of novel arginase inhibitors. The dichlorophenyl group would likely influence the compound's binding affinity and selectivity, warranting further investigation.

Table 1: Examples of Dichlorophenyl-Containing Furin Inhibitors and their Activity

| Compound Name | Core Structure | Reported Activity | Reference |

|---|---|---|---|

| BOS-318 | (3,5-dichlorophenyl)pyridine | Potent furin inhibitor | nih.gov |

Kelch-like ECH-associated protein 1 (KEAP1) is a critical regulator of the cellular antioxidant response. It targets the transcription factor NRF2 for degradation, and inhibition of the KEAP1-NRF2 interaction is a promising strategy for treating diseases associated with oxidative stress. nih.govnih.gov Covalent modification of reactive cysteine residues in KEAP1 is an effective mechanism for its inhibition. nih.gov Research has identified potent covalent inhibitors of KEAP1 that feature a dichlorophenyl moiety. acs.org For example, a compound carrying a 2,3-dichlorophenyl group has been shown to have outstanding activity. nih.gov The electrophilic nature of the ketone in this compound, potentially enhanced by the electron-withdrawing chlorine atoms on the phenyl ring, could allow for covalent bond formation with nucleophilic residues, such as cysteine, in the KEAP1 protein. The 3,5-dichloro substitution pattern would influence the reactivity and binding orientation within the KEAP1 active site. The study of such covalent inhibitors is a burgeoning field, with some compounds having entered clinical trials. acs.org

The dopamine (B1211576) D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain and is a target for the treatment of neuropsychiatric disorders, including substance abuse and schizophrenia. nih.gov The development of D3R selective ligands is challenged by the high homology with the D2 receptor. nih.gov Structure-activity relationship studies have shown that N-phenylpiperazine derivatives with a 2,3-dichlorophenyl moiety can act as potent and selective D3 receptor ligands. nih.gov While this compound does not possess the typical pharmacophore for D3 receptor agonists, the presence of the dichlorophenyl group is a noteworthy feature found in some D3R ligands. The interaction of the dichlorophenyl ring with a specific sub-pocket in the receptor is often a key determinant of affinity and selectivity. nih.gov It is conceivable that the cyclobutyl ketone portion of the molecule could be modified to incorporate a basic nitrogen atom, a common feature in D3R ligands, to explore its potential as a novel D3 receptor agonist.

Compounds with Potential for Antimicrobial Activity (Mechanistic Basis)

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Ketones and their derivatives have been investigated for their antimicrobial properties. nih.gov The antimicrobial activity of such compounds can arise from various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, or interference with microbial metabolic pathways. mdpi.com While there is no specific data on the antimicrobial activity of this compound, studies on related compounds provide a basis for its potential in this area. For instance, some synthetic ketones have shown activity against pathogenic bacteria and fungi. nih.gov The lipophilicity conferred by the dichlorophenyl and cyclobutyl groups could facilitate the compound's passage through microbial cell membranes. Furthermore, the electrophilic character of the ketone carbonyl group could lead to interactions with critical nucleophilic residues in microbial enzymes or proteins, leading to their inactivation.

Investigation of Anticancer Potential through Biological Target Interaction

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Dichlorophenyl-containing compounds have been explored for their cytotoxic effects against various cancer cell lines. nih.gov For example, dichlorophenylacrylonitriles have demonstrated selective cytotoxicity against breast cancer cells. nih.gov The mechanism of anticancer activity for such compounds can be multifaceted, including the induction of apoptosis, inhibition of cell proliferation, or interference with key signaling pathways. The presence of the 3,5-dichlorophenyl group in this compound is a structural alert for potential anticancer activity. This moiety can engage in hydrophobic and halogen bonding interactions within the binding sites of cancer-related protein targets. Ketone bodies themselves have been shown to inhibit tumor cell proliferation. nih.gov Dichloroacetate, a compound with some structural similarity to the dichlorophenyl group, has also been investigated for its anticancer effects through the inhibition of ketone body oxidation. sciepub.com The combination of the dichlorophenyl group and the ketone functionality in the target compound suggests that it could be a valuable lead structure for the development of new anticancer agents.

Potential in Agrochemical Research (Mechanism of Action)

In the realm of agrochemical research, compounds structurally related to this compound have shown promise. A notable example is Cyclobutrifluram, which has the IUPAC name N-[2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide. googleapis.com This compound, which contains a dichlorophenyl group and a cyclobutyl ring, is under investigation for its ability to reduce mycotoxin contamination in plants. googleapis.com

The proposed mechanism of action for Cyclobutrifluram involves the control of fungal pathogens, such as those from the Fusarium genus, which are known producers of mycotoxins. googleapis.com By inhibiting the growth of these fungi on crops, either before or after harvest, the compound effectively reduces the level of harmful mycotoxins in the plant material. This not only protects the plant but also enhances the safety of the resulting food and feed products. The activity of Cyclobutrifluram suggests that the dichlorophenyl cyclobutyl scaffold could be a valuable pharmacophore for the development of new fungicides and mycotoxin-reducing agents. The specific 3,5-dichloro substitution pattern of this compound, as opposed to the 2,4-dichloro pattern in Cyclobutrifluram, would be a key variable in determining its specific activity and spectrum of fungal control.

| Agrochemical Compound | Chemical Structure Feature | Application | Mechanism of Action | Reference |

| Cyclobutrifluram | Dichlorophenyl and cyclobutyl groups | Reduction of mycotoxin contamination in plants | Control of mycotoxin-producing fungi | googleapis.com |

Exploration in Material Science for Functional Material Development

The chemical structure of this compound also lends itself to exploration in material science for the development of novel functional materials. The ketone functional group can participate in various polymerization reactions. While ketones are generally less reactive in polymerization than aldehydes due to steric hindrance, they can be used to create specialized polymers. quora.com

Furthermore, the presence of the aromatic dichlorophenyl ring can be exploited in the synthesis of poly(aryl ether ketone)s (PAEKs). These are high-performance thermoplastic polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. nih.gov The incorporation of a cyclobutyl moiety could introduce unique properties to the polymer backbone, such as altered solubility, and processing characteristics. The rigid and non-planar nature of the cyclobutyl group could disrupt chain packing, potentially leading to materials with modified physical properties compared to traditional PAEKs. The reactivity of the ketone and the potential for the dichlorinated ring to undergo further functionalization make this compound a versatile building block for creating new polymers with tailored properties for advanced applications. nih.gov

| Structural Feature | Potential Role in Material Science | Resulting Material Type | Potential Properties |

| Ketone Group | Monomer in polymerization reactions | Specialized polymers | Tailored physical and chemical properties |

| Dichlorophenyl Ring | Component in polycondensation reactions | Poly(aryl ether ketone)s (PAEKs) | High thermal stability, mechanical strength |

| Cyclobutyl Moiety | Modification of polymer backbone | Novel functional polymers | Altered solubility, modified chain packing |

Advanced Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Cyclobutyl 3,5-dichlorophenyl ketone". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and cyclobutyl protons. The 3,5-dichlorophenyl group will exhibit two aromatic proton signals. The proton at the C2 position (between the two chlorine atoms) would appear as a triplet, while the two equivalent protons at the C4 and C6 positions would appear as a doublet. The cyclobutyl ring protons will present more complex multiplets in the aliphatic region of the spectrum due to spin-spin coupling. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish the connectivity between adjacent protons, which is particularly useful for assigning the complex signals of the cyclobutyl ring. ias.ac.in Nuclear Overhauser Effect (nOe) experiments can be used to determine the stereochemistry, for instance, in reaction products where new chiral centers might be formed. ias.ac.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for "this compound" would show signals for the carbonyl carbon, the aromatic carbons (with distinct signals for the chlorine-substituted, proton-substituted, and ketone-substituted carbons), and the carbons of the cyclobutyl ring. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, which is essential for assigning the cyclobutyl carbon signals. ias.ac.in Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments are used to correlate proton and carbon signals, allowing for the complete and unambiguous assignment of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~198-202 |

| Aromatic C-H (C4, C6) | ~7.8 (d) | ~130-132 |

| Aromatic C-H (C2) | ~7.6 (t) | ~128-130 |

| Aromatic C-Cl (C3, C5) | - | ~135-137 |

| Aromatic C-CO (C1) | - | ~138-140 |

| Cyclobutyl CH-CO | ~3.5-3.8 (m) | ~50-55 |

| Cyclobutyl CH₂ | ~1.8-2.4 (m) | ~22-28 |

| Cyclobutyl CH₂ | ~1.8-2.4 (m) | ~15-20 |

Mass Spectrometry (MS and Tandem MS) for Molecular Fragmentation and Identification of Reaction Products

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₁H₁₀Cl₂O. sinfoochem.com

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (approximately 229 g/mol ). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

Fragmentation Pattern: The fragmentation of "this compound" under mass spectrometry conditions can provide valuable structural information. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the cyclobutyl ring, resulting in a [C₄H₇]⁺ ion (m/z = 55) and a [C₇H₃Cl₂O]⁺ ion (m/z = 173).

Loss of the cyclobutyl group: Fragmentation leading to the formation of the 3,5-dichlorobenzoyl cation.

McLafferty rearrangement: If applicable, this rearrangement could occur, though it is less common for cyclobutyl ketones.

Tandem Mass Spectrometry (MS/MS): In the study of reaction products, tandem MS is particularly useful. It allows for the selection of a specific ion (e.g., a potential product's molecular ion) which is then fragmented to provide a detailed structural fingerprint. This is crucial for identifying and characterizing products in complex reaction mixtures, such as those from C-H functionalization reactions. nih.govnih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-charge ratio) | Proposed Structure |

| [C₁₁H₁₀Cl₂O]⁺ | 228/230/232 | Molecular Ion |

| [C₇H₃Cl₂O]⁺ | 173/175 | 3,5-Dichlorobenzoyl cation |

| [C₇H₃Cl₂]⁺ | 145/147 | 3,5-Dichlorophenyl cation |

| [C₄H₇]⁺ | 55 | Cyclobutyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. For "this compound", two main absorption bands are expected.

π → π* Transition: This is a high-energy transition associated with the aromatic ring and the carbonyl group. It is expected to have a high molar absorptivity (ε) and appear at a shorter wavelength. For the related cyclobutyl phenyl ketone, this transition is observed. nist.gov The presence of the dichlorophenyl group is likely to cause a bathochromic (red) shift compared to the unsubstituted phenyl ketone.

n → π* Transition: This is a lower-energy, and therefore forbidden, transition involving the non-bonding electrons on the carbonyl oxygen. This results in a weaker absorption band at a longer wavelength, typically in the 270-300 nm range for ketones. masterorganicchemistry.com

UV-Vis spectroscopy is particularly valuable in studying reaction kinetics and mechanisms. For example, in photochemical reactions like the Norrish-Yang cyclization, which is relevant for cyclobutyl ketones, UV-Vis can be used to monitor the disappearance of the reactant and the appearance of products over time by tracking changes in absorbance at specific wavelengths. nih.gov

Table 3: Expected UV-Vis Absorption Data for this compound Note: Values are estimations based on the parent compound, cyclobutyl phenyl ketone, and general principles of UV-Vis spectroscopy.

| Electronic Transition | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |

| π → π | ~240-260 | High |

| n → π | ~280-310 | Low |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Methods for Functionalization

The functionalization of the cyclobutane (B1203170) ring is a key area for future research, as installing new chemical groups can dramatically alter a molecule's properties. A significant emerging strategy for related aryl cyclobutyl ketones is the formal γ-C–H functionalization. nih.govnih.gov This two-step approach circumvents the challenge of selectively activating the γ-C–H bond. nih.gov

The process begins with a Norrish-Yang cyclization, a photochemical reaction, which converts the parent cyclobutyl aryl ketone into a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govdocumentsdelivered.comscispace.com This intermediate then undergoes a palladium-catalyzed C–C bond cleavage and subsequent functionalization. nih.govresearchgate.net This method has proven effective for installing a variety of substituents—such as aryl, heteroaryl, alkenyl, and alkynyl groups—at the 3-position of the cyclobutane ring with high stereocontrol, exclusively yielding the cis-isomer. nih.gov The benzoyl group, essential for directing this reactivity, can later be transformed into other functional groups like amides or esters, further diversifying the molecular architecture. nih.govnih.gov The application of this methodology to Cyclobutyl 3,5-dichlorophenyl ketone could unlock a vast chemical space of novel derivatives.

| Catalytic Functionalization Strategy for Aryl Cyclobutyl Ketones | |

| Initial Step | Norrish-Yang Cyclization (UV-light promoted) to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov |

| Catalytic Step | Palladium(II)-catalyzed stereospecific C–C bond functionalization. nih.gov |

| Catalyst System Example | Pd(OAc)₂ (10 mol%), Ligand (20 mol%), Ag₂O (2.0 equiv.). researchgate.net |

| Coupling Partners | Aryl, heteroaryl, alkenyl, and alkynyl iodides. nih.gov |

| Key Outcome | Stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. documentsdelivered.com |

Integration with Automated Synthesis and High-Throughput Screening in Discovery Platforms

To rapidly explore the potential of this compound and its derivatives, modern automation technologies are indispensable. Automated synthesis platforms can accelerate the creation of compound libraries by performing reactions with increased speed and reduced human error. sigmaaldrich.com These systems use pre-filled reagent cartridges for a range of transformations applicable to ketones, including reductive aminations and amide bond formations. sigmaaldrich.com By applying these automated techniques, a diverse library of analogues based on the this compound scaffold could be efficiently generated.

Once a library of compounds is synthesized, high-throughput screening (HTS) can be employed to test them against numerous biological targets simultaneously. nih.govnih.gov HTS utilizes robotics and automated data analysis to screen hundreds of thousands of compounds per day, making it a cornerstone of modern drug discovery. nih.govnih.gov The integration of automated synthesis to build a focused library around the this compound core, followed by HTS, represents a powerful strategy to quickly identify compounds with interesting biological activity and to accelerate the discovery process. sciforum.netorientjchem.org

| Applicable Automated and High-Throughput Technologies | |

| Automated Synthesis Reactions | Reductive amination, Amide formation, Suzuki coupling, Boc protection/deprotection. sigmaaldrich.com |

| Screening Technology | High-Throughput Screening (HTS) for rapid testing of large compound libraries. nih.gov |

| Screening Capacity | Capable of testing over 100,000 compounds per day. nih.gov |

| Goal | To accelerate the 'design-synthesis-test' cycle and efficiently identify lead compounds from a synthesized library. youtube.com |

Advanced Mechanistic Studies of Cyclobutyl Ring Dynamics and Reactivity

A deeper understanding of the fundamental reactivity and dynamics of the cyclobutane ring within this compound is crucial for predicting its behavior and designing new reactions. The inherent ring strain of cyclobutane influences its stability and can be harnessed for synthetic transformations. mdpi.com Advanced studies into how this ring responds to external stimuli, such as mechanical force or light, are an important research frontier.

For instance, studies on related mechanophores—molecules that respond to mechanical stress—have shown that the ring-opening of cyclobutane derivatives under sonication proceeds not through a concerted pathway, but via a 1,4-diradical intermediate. nih.gov The stereochemical outcomes of such reactions can be interrogated using techniques like 1H NMR. nih.gov Furthermore, computational methods like ab initio steered molecular dynamics (AISMD) and Density Functional Theory (DFT) calculations are powerful tools for modeling the reaction pathways. illinois.eduresearchgate.net These methods can predict the outcomes of applying external forces and elucidate the mechanisms of photochemical ring-opening reactions. illinois.edu Applying these advanced computational and experimental techniques to this compound would provide invaluable insights into its unique reactivity, stability, and the dynamics of its strained ring system.

Exploration of New Biological Targets and Pathways (Non-Clinical)

Beyond synthesis, a key future direction is the non-clinical exploration of how this compound interacts with biological systems. The goal of such preclinical research is to identify potential biological targets and affected metabolic pathways to generate hypotheses about the compound's mode of action. nih.gov This exploration is critical for determining if a compound warrants further investigation. nih.gov

A powerful approach for this is untargeted metabolomics, which analyzes the global profile of metabolites in a biological system after exposure to a compound. researchgate.net By coupling this with pathway analysis tools that utilize databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), researchers can identify metabolic pathways that are significantly perturbed. researchgate.netnih.gov For example, this analysis might reveal that the compound affects flavonoid biosynthesis or specific amino acid metabolic pathways. researchgate.net Such findings can provide clues to the compound's mechanism of action without prior knowledge of a specific target. This data-driven, hypothesis-generating approach is a vital step in the early-stage, non-clinical evaluation of novel chemical entities like this compound.

Q & A

Q. What are the recommended methods for synthesizing Cyclobutyl 3,5-dichlorophenyl ketone in a laboratory setting?

The synthesis of aryl ketones like this compound typically involves Friedel-Crafts acylation or nucleophilic acyl substitution. For cyclobutyl-containing analogs, coupling reactions between cyclobutane derivatives (e.g., cyclobutylmagnesium bromide) and activated aryl chlorides (e.g., 3,5-dichlorobenzoyl chloride) under anhydrous conditions are effective. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product, followed by characterization using NMR and mass spectrometry. Reference methods for similar ketones, such as Cyclobutyl 2,4-dichlorophenyl ketone, highlight the importance of controlling steric hindrance during cyclobutyl group introduction .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the cyclobutyl ring (distinct splitting patterns due to ring strain) and dichlorophenyl substituents (aromatic proton signals split by Cl substituents).

- IR Spectroscopy : Detection of the carbonyl stretch (~1700 cm⁻¹) and C-Cl vibrations (~600-800 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular formula confirmation (C₁₁H₁₀Cl₂O).

Comparative studies with analogs like Cyclobutyl 4-fluorophenyl ketone suggest that substituent electronegativity alters spectral features, requiring careful interpretation .

Q. What are the critical considerations for handling and storing this compound to ensure stability?

Store the compound in airtight, light-resistant containers at 0–6°C to prevent degradation, as recommended for chlorinated aromatic ketones . Use inert atmospheres (argon/nitrogen) during reactions to avoid oxidation. Safety protocols from related chlorophenol derivatives emphasize wearing PPE (gloves, goggles) due to potential irritancy, though full toxicity data for this compound remain limited .

Advanced Research Questions

Q. How does the cyclobutyl ring’s strain influence the reactivity of this compound in reduction reactions compared to larger cycloalkyl groups?

Kinetic studies on cycloalkyl phenyl ketones (e.g., cyclopropyl to cyclohexyl analogs) reveal that cyclobutyl’s intermediate ring strain (angle deviation ~30°) accelerates reduction rates with NaBH₄. At 0°C, cyclobutyl phenyl ketone reacts 0.23 times faster than acetophenone, slower than cyclopentyl (0.36×), suggesting a balance between strain and conformational flexibility. For the 3,5-dichloro derivative, electron-withdrawing Cl groups may further polarize the carbonyl, enhancing reducibility .

Q. In comparative studies, how do electron-withdrawing substituents at the 3,5 positions on the phenyl ring affect the electronic properties of cyclobutyl aryl ketones?

The 3,5-dichloro substitution creates a symmetric electron-deficient aromatic system, increasing the ketone’s electrophilicity. Computational analysis (e.g., DFT) can quantify this via Hammett σ constants (Cl: σₚ ≈ 0.23) and frontier molecular orbital (FMO) energies. Compared to 2,4-dichloro isomers (asymmetric substitution), the 3,5-derivative exhibits higher dipole moments and altered solubility, impacting its reactivity in nucleophilic additions .

Q. How can computational chemistry predict the interaction of this compound with biological targets?

Molecular docking and MD simulations using the compound’s 3D structure (generated from InChI keys or crystallographic data) can model binding to enzymes like cytochrome P450 or kinases. Parameters such as Cl-substituent orientation and cyclobutyl ring puckering (~25° dihedral angles) influence steric complementarity. Validation via QSAR models trained on similar chlorinated ketones (e.g., antifungal agents) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.